Bceab
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCEAB, or 4-[1-{[bis-(4-methyl-phenyl)-methy]-carbamoyl}-3-(2-ethoxy-benzyl)-4-oxo-azetidine-2-yloxy]-benzoic acid, is a potent non-peptide chymase inhibitor. Chymase is a chymotrypsin-like serine protease predominantly found in mast cells. This compound has shown high inhibitory activity against human chymase, making it a valuable compound in the study of inflammatory responses and tissue remodeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCEAB involves multiple steps, including the formation of the azetidine ring and the subsequent attachment of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
BCEAB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using reducing agents to yield various reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while reduction can produce various reduced derivatives .
Scientific Research Applications
BCEAB has a wide range of scientific research applications, including:
Mechanism of Action
BCEAB exerts its effects by inhibiting the activity of chymase. Chymase is involved in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting chymase, this compound reduces the production of angiotensin II, thereby lowering blood pressure and reducing inflammation. The molecular targets of this compound include the active site of chymase, where it binds and prevents the enzyme from catalyzing its reactions .
Comparison with Similar Compounds
Similar Compounds
Bacitracin: An antimicrobial peptide that targets lipid intermediates in cell wall synthesis.
Vancomycin: Another antimicrobial peptide that inhibits peptidoglycan synthesis in gram-positive bacteria.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Uniqueness of BCEAB
This compound is unique in its high specificity and potency as a chymase inhibitor. Unlike bacitracin, vancomycin, and daptomycin, which primarily target bacterial cell wall synthesis, this compound specifically inhibits a human enzyme involved in various physiological and pathological processes. This specificity makes this compound a valuable tool in studying and potentially treating conditions related to chymase activity .
Properties
Molecular Formula |
C35H34N2O6 |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
4-[(2S,3S)-1-[bis(4-methylphenyl)methylcarbamoyl]-3-[(2-ethoxyphenyl)methyl]-4-oxoazetidin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C35H34N2O6/c1-4-42-30-8-6-5-7-27(30)21-29-32(38)37(33(29)43-28-19-17-26(18-20-28)34(39)40)35(41)36-31(24-13-9-22(2)10-14-24)25-15-11-23(3)12-16-25/h5-20,29,31,33H,4,21H2,1-3H3,(H,36,41)(H,39,40)/t29-,33+/m1/s1 |
InChI Key |
IGIOAZWNIRIBNB-CPBHLAHYSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C[C@H]2[C@@H](N(C2=O)C(=O)NC(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)OC5=CC=C(C=C5)C(=O)O |
Canonical SMILES |
CCOC1=CC=CC=C1CC2C(N(C2=O)C(=O)NC(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)OC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.